molecular formula C46H55O2P B12870250 (1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide

(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide

Cat. No.: B12870250
M. Wt: 670.9 g/mol
InChI Key: QXYDPJMLIJLIDD-UHFFFAOYSA-N
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Description

(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of a phosphine oxide group, which imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a binaphthyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the phosphine oxide group. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides, which are more stable and less reactive.

    Reduction: The compound can be reduced back to the phosphine form under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in catalysis and material science .

Mechanism of Action

The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects involves its interaction with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation and transformation of organic molecules. The molecular targets and pathways involved include the activation of C-H bonds, coordination to metal centers, and stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide apart is its unique combination of steric and electronic properties, which enhance its performance as a ligand in catalytic processes. The presence of bulky tert-butyl groups provides steric hindrance, reducing unwanted side reactions, while the phenoxy and binaphthyl groups contribute to its electronic properties, making it a versatile and effective reagent in various chemical transformations .

Properties

Molecular Formula

C46H55O2P

Molecular Weight

670.9 g/mol

IUPAC Name

2-(3,5-ditert-butylphenoxy)-1-(2-dicyclohexylphosphorylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C46H55O2P/c1-45(2,3)34-29-35(46(4,5)6)31-36(30-34)48-41-27-25-32-17-13-15-23-39(32)43(41)44-40-24-16-14-18-33(40)26-28-42(44)49(47,37-19-9-7-10-20-37)38-21-11-8-12-22-38/h13-18,23-31,37-38H,7-12,19-22H2,1-6H3

InChI Key

QXYDPJMLIJLIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C(C)(C)C

Origin of Product

United States

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